

Commercial Sources and Research Applications of High-Purity Glu-Ser

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Compound of Interest

Compound Name: *Glu-Ser*

Cat. No.: *B1353311*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity L-Glutamyl-L-Serine (**Glu-Ser**), a dipeptide of growing interest in biochemical and pharmaceutical research. Additionally, it outlines detailed, adaptable protocols for investigating the potential biological activities of **Glu-Ser** in various research contexts and explores hypothetical signaling pathway interactions.

Commercial Availability of High-Purity Glu-Ser

A variety of chemical suppliers offer high-purity **Glu-Ser** suitable for research and development purposes. The table below summarizes key information from several vendors to facilitate easy comparison. Researchers are advised to request certificates of analysis from suppliers to ensure the purity and quality meet the specific requirements of their experimental work.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
LookChem	Glu-Ser	5875-38-7	C ₈ H ₁₄ N ₂ O ₆	234.21	>99%	-15°C
American Custom Chemicals Corporation	H-GLU-SER-OH	5875-38-7	C ₈ H ₁₄ N ₂ O ₆	234.21	>95%	Inquire
AbMole BioScience	Glu-Ser	5875-38-7	C ₈ H ₁₄ N ₂ O ₆	234.21	Inquire	Powder: -20°C for 3 years; In solvent: -80°C for 6 months
MedChem Express	Glu-Ser	5875-38-7	C ₈ H ₁₄ N ₂ O ₆	234.21	Inquire	Inquire

Hypothetical Application Notes and Experimental Protocols

While specific, peer-reviewed studies detailing the direct biological effects and signaling pathways of the **Glu-Ser** dipeptide are not extensively available, its constituent amino acids, L-glutamic acid and L-serine, are well-characterized biological molecules. Glutamate is a primary excitatory neurotransmitter, and serine is a crucial amino acid in the biosynthesis of purines, pyrimidines, and other amino acids. Based on these properties, the following protocols are provided as templates for researchers to investigate the potential bioactivity of **Glu-Ser**.

Application Note 1: Assessment of Neuronal Cell Viability in the Presence of Glu-Ser

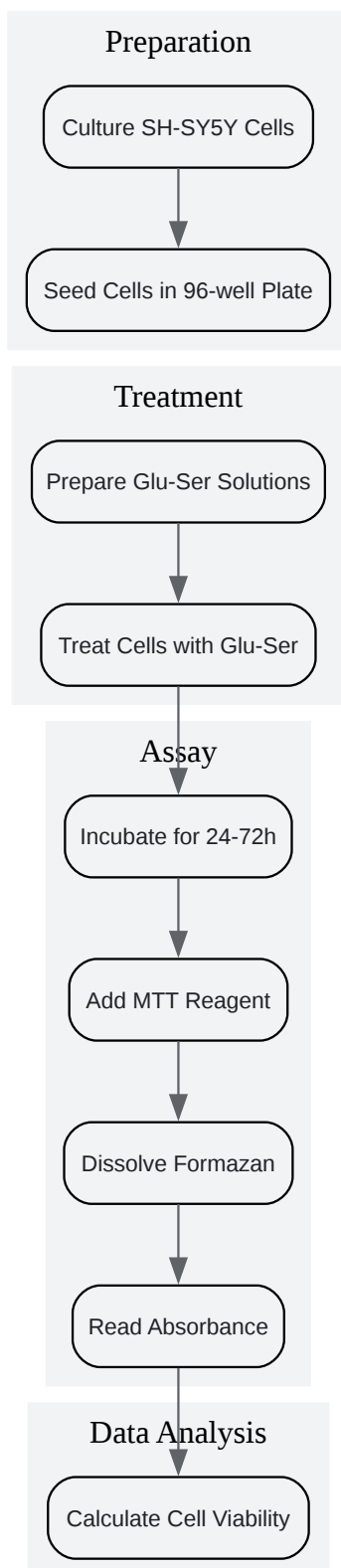
Objective: To determine the effect of high-purity **Glu-Ser** on the viability and proliferation of a neuronal cell line (e.g., SH-SY5Y). This can elucidate potential neurotrophic or neurotoxic

effects.

Experimental Protocol: MTT Assay for Cell Viability

- **Cell Culture:** Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Prepare stock solutions of high-purity **Glu-Ser** in sterile phosphate-buffered saline (PBS). Dilute the stock solution to various final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of **Glu-Ser**. Include a vehicle control (medium with PBS) and a positive control for cell death (e.g., a known neurotoxin).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Assay:**
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the vehicle-treated control cells.

Workflow for Cell Viability Assay



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Caption: Workflow for assessing cell viability using an MTT assay.

Application Note 2: Investigating the Pro-apoptotic Potential of Glu-Ser

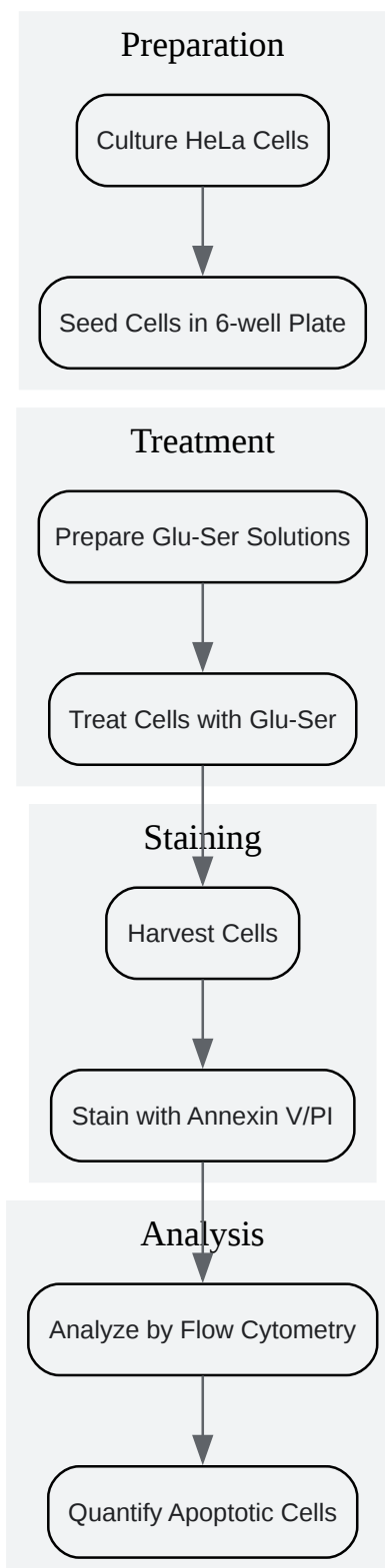
Objective: To assess whether **Glu-Ser** induces apoptosis in a cancer cell line (e.g., HeLa). This could be relevant for studies on novel anti-cancer agents.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

- Cell Culture: Culture HeLa cells in a suitable growth medium at 37°C and 5% CO₂.
- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Treatment: Treat the cells with various concentrations of **Glu-Ser** (e.g., 10 µM, 100 µM, 1 mM) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
- Cell Harvesting:
 - Collect the culture medium (containing floating cells).
 - Wash the adherent cells with PBS and detach them using trypsin-EDTA.
 - Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in 1X Annexin V binding buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of PI.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
- Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative,

PI-positive).

Workflow for Apoptosis Assay



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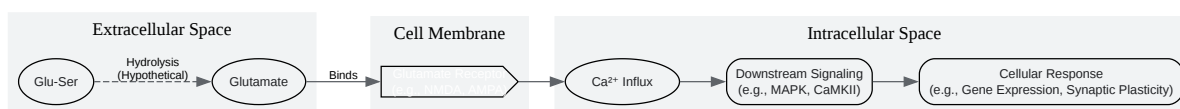
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Hypothetical Signaling Pathway Involvement

Given the lack of direct evidence for **Glu-Ser** in signaling, we can hypothesize its potential interaction with pathways related to its constituent amino acids. For instance, glutamate is a key ligand for ionotropic and metabotropic glutamate receptors, which are central to neuronal signaling.

The diagram below illustrates a simplified glutamatergic signaling pathway. A potential, yet unproven, hypothesis is that **Glu-Ser** could act as a weak agonist or antagonist at glutamate receptors, or that it could be hydrolyzed extracellularly to release glutamate, thereby indirectly modulating this pathway.

Hypothetical Modulation of Glutamatergic Signaling by **Glu-Ser**



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Caption: Hypothetical modulation of glutamatergic signaling by **Glu-Ser**.

Disclaimer: The application notes, experimental protocols, and signaling pathway diagram presented here are intended as templates and starting points for research. They are based on the known properties of L-glutamic acid and L-serine and do not represent established, peer-reviewed findings for the **Glu-Ser** dipeptide itself. Researchers should conduct thorough literature reviews and optimize these protocols for their specific experimental systems.

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